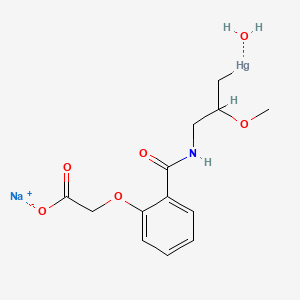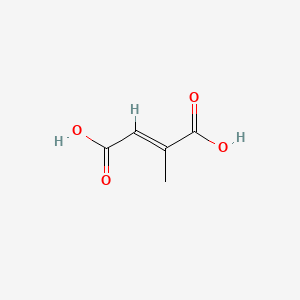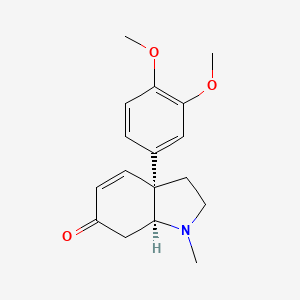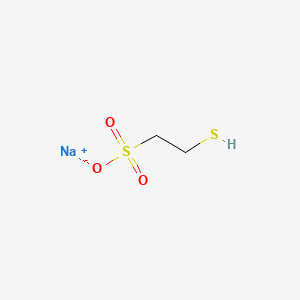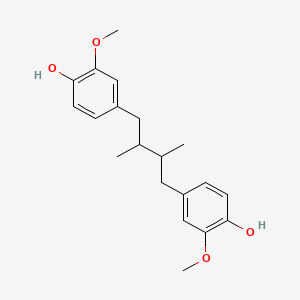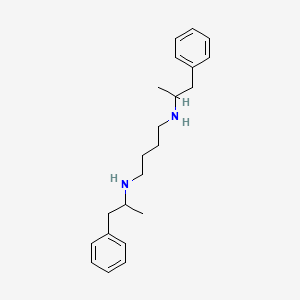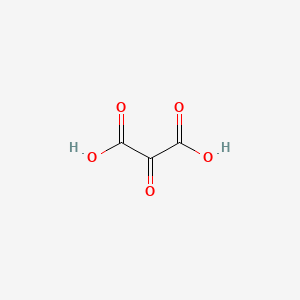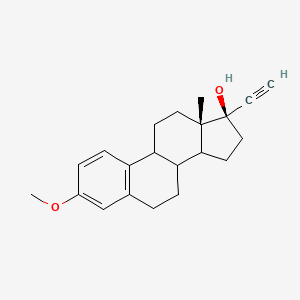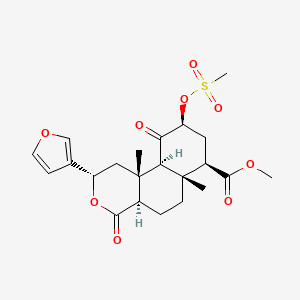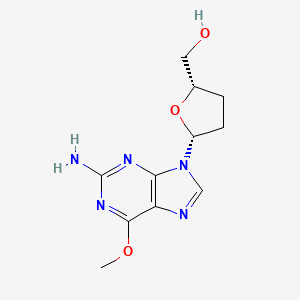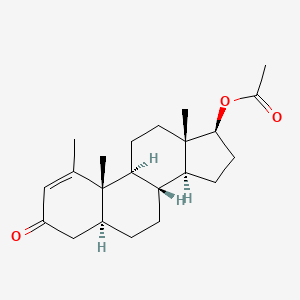
Methenolonacetat
Übersicht
Beschreibung
Methenolone acetate, also known as metenolone acetate, is a synthetic androgen and anabolic steroid (AAS) medication. It is primarily used in the treatment of anemia due to bone marrow failure. Methenolone acetate is taken orally and is known for its moderate anabolic effects and weak androgenic effects. It was first introduced for medical use in 1961 and is marketed under brand names such as Primobolan and Nibal .
Wissenschaftliche Forschungsanwendungen
Methenolone acetate has several scientific research applications:
Biology: Studied for its effects on muscle growth and development.
Medicine: Used in the treatment of anemia and muscle-wasting conditions.
Industry: Utilized in the formulation of nutritional supplements and performance-enhancing drugs.
Wirkmechanismus
Target of Action
Methenolone acetate, also known as metenolone acetate, is a synthetic androgen and anabolic steroid (AAS) medication . The primary target of methenolone acetate is the androgen receptor (AR) , which is the biological target of androgens like testosterone and dihydrotestosterone (DHT) .
Mode of Action
Methenolone acetate acts as an agonist of the androgen receptor . This means it binds to these receptors and activates them, leading to a series of changes in the body. It has moderate anabolic effects and weak androgenic effects .
Biochemical Pathways
As an androgen receptor agonist, it likely influences pathways related to muscle growth and development, protein synthesis, and red blood cell production .
Pharmacokinetics
The metabolism of methenolone acetate has been thoroughly investigated in humans . Like many other androgenic-anabolic steroids, it has been used in sports with the intention of increasing strength and improving performance .
Result of Action
The activation of the androgen receptor by methenolone acetate leads to a range of molecular and cellular effects. These include stimulation of protein synthesis, increased red blood cell count, antagonistic effects on glucocorticoids, aiding in fat metabolism, and boosting the immune system .
Action Environment
The efficacy and stability of methenolone acetate can be influenced by various environmental factors. It’s important to note that the use of methenolone acetate is prohibited in sports by the International Olympic Committee because of concerns over the potential incidence of adverse health effects and for ethical reasons .
Biochemische Analyse
Biochemical Properties
Methenolone acetate plays a significant role in biochemical reactions by acting as an agonist of the androgen receptor. This compound interacts with various enzymes, proteins, and other biomolecules. Specifically, methenolone acetate binds to the androgen receptor, which is the biological target of androgens like testosterone and dihydrotestosterone. This binding interaction leads to the activation of the receptor, which in turn influences various cellular processes .
Cellular Effects
Methenolone acetate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, methenolone acetate has been shown to attenuate the decline in bone mineral density during anemia treatment in patients with myelodysplastic syndrome. This suggests that methenolone acetate can positively impact bone health by influencing cellular processes related to bone turnover and mineralization .
Molecular Mechanism
The molecular mechanism of methenolone acetate involves its binding to the androgen receptor, leading to the activation of the receptor. This activation results in the modulation of gene expression and the regulation of various cellular processes. Methenolone acetate does not exhibit estrogenic effects or pose a risk of liver damage, which distinguishes it from other anabolic steroids. Additionally, methenolone acetate’s weak androgenic effects make it a safer option for therapeutic use .
Dosage Effects in Animal Models
The effects of methenolone acetate vary with different dosages in animal models. At lower doses, methenolone acetate has been shown to improve bone mineral density and overall health without causing significant adverse effects. At higher doses, methenolone acetate may lead to toxic or adverse effects, including symptoms of masculinization such as acne, increased hair growth, and voice changes. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Methenolone acetate is involved in various metabolic pathways, including those related to androgen metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of androgens. Methenolone acetate’s influence on metabolic flux and metabolite levels can impact overall metabolic homeostasis. Understanding the specific metabolic pathways of methenolone acetate is crucial for optimizing its therapeutic use and minimizing potential side effects .
Transport and Distribution
Methenolone acetate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of methenolone acetate within specific tissues can influence its activity and function. For example, methenolone acetate’s distribution in bone tissue is critical for its role in improving bone mineral density .
Subcellular Localization
The subcellular localization of methenolone acetate plays a vital role in its activity and function. Methenolone acetate is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target receptors and exert its effects. Understanding the subcellular localization of methenolone acetate is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methenolone acetate is synthesized by reacting methenolone with acetic anhydride in the presence of pyridine as a base. The reaction mixture is stirred vigorously at room temperature to yield methenolone acetate .
Industrial Production Methods
Industrial production of methenolone acetate involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization and chromatographic techniques to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methenolone acetate undergoes various chemical reactions, including:
Oxidation: Methenolone acetate can be oxidized to form methenolone.
Reduction: Reduction reactions can convert methenolone acetate back to methenolone.
Substitution: Methenolone acetate can undergo substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or amines.
Major Products Formed
Oxidation: Methenolone
Reduction: Methenolone
Substitution: Various methenolone derivatives depending on the substituent used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methenolon-Enanthate: Ein anderer Ester von Methenolon, der durch intramuskuläre Injektion verabreicht wird.
Oxandrolon: Ein anaboles Steroid mit ähnlichen anabolen Wirkungen, aber unterschiedlicher chemischer Struktur.
Stanozolol: Ein weiteres anaboles Steroid mit einem anderen Wirkmechanismus und einer anderen chemischen Struktur.
Einzigartigkeit
Methenolonacetat ist aufgrund seiner oralen Bioverfügbarkeit und minimalen Nebenwirkungen im Vergleich zu anderen anabolen Steroiden einzigartig. Es wird nicht in Östrogen umgewandelt, wodurch das Risiko östrogener Nebenwirkungen wie Gynäkomastie reduziert wird .
Eigenschaften
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3/t15-,17-,18-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAUJQOPTMSERF-QWQRBHLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963004 | |
| Record name | Methenolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434-05-9 | |
| Record name | Methenolone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=434-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methenolone acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methenolone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methenolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxy-1-methyl-5α-androst-1-en-3-one acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHENOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W75590VPKQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Methenolone acetate, like other anabolic steroids, primarily acts by binding to androgen receptors. This binding leads to a cascade of events, including increased protein synthesis and decreased protein breakdown, ultimately promoting tissue building and growth.
ANone: While the exact mechanisms are not fully elucidated in the provided abstracts, one study [] specifically investigates the effect of Methenolone acetate on erythropoietin-responsive cells in rat bone marrow.
ANone: The molecular formula of Methenolone acetate is C22H32O3, and its molecular weight is 344.49 g/mol.
ANone: Specific data on the stability of Methenolone acetate under different conditions is not provided in the abstracts.
ANone: Information on formulation strategies is not available in the provided abstracts.
ANone: Methenolone acetate is available in both oral and injectable forms. The choice of administration route can affect its bioavailability and pharmacokinetic profile. One study [] mentions that the oral form leads to the detection of significant amounts of the major metabolite in urine for several days following a single dose.
ANone: Research [, ] has identified 3α-hydroxy-1-methylen-5α-androstan-17-one as the major urinary metabolite of Methenolone acetate in humans. This finding suggests that reduction at the 3-keto group and oxidation of the 17β-hydroxyl group are key metabolic steps.
ANone: Research [] suggests that consumption of meat from livestock treated with Methenolone acetate, particularly via intramuscular injection, can lead to positive results in doping tests. This finding highlights the potential for inadvertent doping violations in athletes consuming such meat.
ANone: Yes, studies [, , ] utilize rats and veal calves as animal models to investigate the metabolism and effects of Methenolone acetate.
ANone: Methenolone acetate has been explored as a potential treatment option for various conditions, including myelodysplastic syndrome [, , ], aplastic anemia [], and rheumatoid arthritis [, ].
ANone: While long-term effects are not extensively detailed in these abstracts, one study [] mentions potential androgenic effects, including irregular menstruation, clitoral hypertrophy, increased facial hair, hoarse voice, and increased aggression in a female patient.
ANone: Research [, ] indicates that Methenolone acetate, particularly 17α-alkylated forms, can influence plasma antithrombin III levels and other blood clotting factors.
ANone: Several analytical methods have been developed for the detection and quantification of Methenolone acetate. One study [] focuses on developing and validating an RP-HPLC method using UV detection for analyzing the compound in food supplements. Another study [] utilizes gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of Methenolone acetate's major urinary metabolite.
ANone: The abstract describing the RP-HPLC method for Methenolone acetate [] highlights specificity, linearity, accuracy, and precision as key parameters for method validation.
ANone: Yes, several other anabolic steroids exist with potentially comparable effects, including trenbolone acetate, methandrostenolone, nandrolone, and androstanazole. One study [] compares the pharmacological and endocrinological properties of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


